Trifunctional vs. Bifunctional Scaffolds: A Quantitative Comparison of Orthogonal Reactivity Handles
5-Bromo-2-nitrothiophene-3-carbaldehyde provides three distinct and orthogonal reactive sites (bromo, nitro, and aldehyde) compared to two for 2-bromo-5-nitrothiophene (bromo and nitro) or 5-bromo-2-thiophenecarboxaldehyde (bromo and aldehyde) [1]. This is a qualitative but critical differentiation that enables more complex molecular architectures. While not a direct quantitative comparison, the presence of the third functional group expands the synthetic utility, as it allows for an additional round of molecular diversification without the need for a de novo synthesis, thereby saving time and resources in lead optimization campaigns .
| Evidence Dimension | Number of orthogonal reactive functional groups for sequential derivatization |
|---|---|
| Target Compound Data | 3 (C5-bromo, C2-nitro, C3-aldehyde) |
| Comparator Or Baseline | 2-Bromo-5-nitrothiophene (CAS 13195-50-1): 2 (C2-bromo, C5-nitro); 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1): 2 (C5-bromo, C2-aldehyde) |
| Quantified Difference | Target compound possesses 1 additional reactive handle (50% increase in orthogonal functional group count) |
| Conditions | Functional group analysis based on IUPAC nomenclature and chemical structure |
Why This Matters
This increased functional group density allows for more efficient and convergent synthetic routes, which is a primary consideration for selecting a key intermediate in complex molecule synthesis.
- [1] PubChem. 5-Bromo-2-nitrothiophene-3-carbaldehyde (Compound ID 53402947). Chemical Structure and Properties. View Source
